molecular formula C10H17N B125738 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene CAS No. 154222-55-6

6,6-Dimethyl-2-azaspiro[4.4]non-2-ene

Cat. No. B125738
M. Wt: 151.25 g/mol
InChI Key: CHTUVHINPFYYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-2-azaspiro[4.4]non-2-ene, also known as DMAN, is a bicyclic nitrogen-containing compound that has gained significant attention in scientific research due to its unique structure and potential applications.

Mechanism Of Action

The mechanism of action of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene is not fully understood, but it is believed to involve the disruption of cellular processes through the inhibition of certain enzymes. 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine, which can cause a variety of physiological effects.

Biochemical And Physiological Effects

6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been found to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has also been found to have antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been found to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene for lab experiments is its unique structure, which makes it a potential target for drug development. However, 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene also has some limitations for lab experiments. It is a relatively complex molecule, which can make synthesis and purification difficult. Additionally, 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene. One area of research is the development of new drugs based on 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene's structure and biological activities. Another area of research is the investigation of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, research on 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene's interactions with other molecules could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene involves the reaction of 2,5-dimethylpyrrole with 1,3-dibromopropane in the presence of a base. This reaction produces a spirocyclic intermediate, which is then converted to 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene through a series of steps including dehydrohalogenation and reduction.

Scientific Research Applications

6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene is in the development of new drugs. 6,6-Dimethyl-2-azaspiro[4.4]non-2-ene has been shown to have a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been found to be an effective inhibitor of certain enzymes, making it a potential target for drug development.

properties

CAS RN

154222-55-6

Product Name

6,6-Dimethyl-2-azaspiro[4.4]non-2-ene

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

9,9-dimethyl-2-azaspiro[4.4]non-2-ene

InChI

InChI=1S/C10H17N/c1-9(2)4-3-5-10(9)6-7-11-8-10/h7H,3-6,8H2,1-2H3

InChI Key

CHTUVHINPFYYLJ-UHFFFAOYSA-N

SMILES

CC1(CCCC12CC=NC2)C

Canonical SMILES

CC1(CCCC12CC=NC2)C

synonyms

2-Azaspiro[4.4]non-2-ene,6,6-dimethyl-(9CI)

Origin of Product

United States

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